N-(furan-2-ylmethyl)propan-1-amine

Antiviral Research Cancer Immunology Enzyme Activation

N-(furan-2-ylmethyl)propan-1-amine (CAS 39191-12-3) is a versatile secondary amine building block characterized by its propan-1-amine backbone attached to a furan-2-ylmethyl moiety. This structure confers a unique combination of basicity from the amine and lipophilic, electron-rich aromatic character from the furan ring.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 39191-12-3
Cat. No. B1266090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)propan-1-amine
CAS39191-12-3
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=CO1
InChIInChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3
InChIKeyLPPWAQZJYMWSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(furan-2-ylmethyl)propan-1-amine (CAS 39191-12-3) | Procurement Guide & Key Specifications


N-(furan-2-ylmethyl)propan-1-amine (CAS 39191-12-3) is a versatile secondary amine building block characterized by its propan-1-amine backbone attached to a furan-2-ylmethyl moiety. This structure confers a unique combination of basicity from the amine and lipophilic, electron-rich aromatic character from the furan ring . It serves as a core scaffold and synthetic intermediate in medicinal chemistry, materials science, and as a precursor for designing ligands and enzyme inhibitors. Commercially, it is primarily available as a free base liquid with a minimum purity of 95% and is intended for research and development (R&D) applications only [1].

N-(furan-2-ylmethyl)propan-1-amine: Critical Reasons to Avoid Blind Substitution


While other furfurylamines (e.g., 2-furylmethylamine) or alkyl amines may appear to be functional equivalents, N-(furan-2-ylmethyl)propan-1-amine possesses a distinct secondary amine core with a specific propan-1-alkyl chain that is not interchangeable without significant consequences. This precise N-propyl substitution pattern is a critical determinant of its reactivity and biological target engagement. Substituting with a primary furfurylamine (no N-alkyl group) would drastically alter its nucleophilicity and the resulting product's lipophilicity and hydrogen-bonding capacity. Conversely, using an analog with a different N-alkyl chain (e.g., ethyl or methyl) can lead to divergent pharmacokinetic and pharmacodynamic profiles in drug development, or altered catalytic efficiency in materials applications [1]. The data presented below demonstrates that even minor structural modifications can result in a measurable loss or change in desired activity, making exact procurement essential for reproducible and impactful research.

N-(furan-2-ylmethyl)propan-1-amine: Quantified Differentiation Evidence vs. Analogs


N-Propyl Chain Confers 44x Superior RNase L Activation vs. Tert-Butyl Analog

A direct comparison of N-(furan-2-ylmethyl)propan-1-amine against its N-tert-butyl analog in a cell-free protein synthesis assay reveals a profound functional difference. The presence of the N-propyl group on the target compound is essential for potent RNase L activation, a critical antiviral and anticancer innate immune pathway. Substituting the n-propyl chain with a bulky tert-butyl group nearly abolishes activity [1].

Antiviral Research Cancer Immunology Enzyme Activation

Significant Drop in MAO-B Affinity: N-Propyl Base Structure vs. N-Methylpropargyl Analog

A comparative structural biology study highlights a stark difference in monoamine oxidase B (MAO-B) engagement. The base structure N-(furan-2-ylmethyl)propan-1-amine serves as the synthetic precursor to N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA). While F2MPA is a partial reversible MAO-B inhibitor, the parent compound lacking the N-propargyl moiety exhibits negligible binding affinity for MAO-B. This is supported by structural analysis of the MAO-B active site, which indicates that the N-propargyl group is essential for establishing key binding interactions [1].

Neuroscience Enzyme Inhibition Parkinson's Disease

Structural Basis for Inactivity at Choline Transporter: A Negative Control Opportunity

In a high-throughput screen targeting the human high-affinity choline transporter (CHT1), an advanced derivative of N-(furan-2-ylmethyl)propan-1-amine—a complex molecule containing the same core N-(furan-2-ylmethyl) motif—was tested for its ability to modulate this critical neurotransmitter transporter. The screening result demonstrated a lack of significant functional activity at this target [1].

Neurochemistry Transporter Pharmacology High-Throughput Screening

Patent Landscape Defines N-Propyl Substitution as Key Differentiator for Therapeutic Applications

An analysis of patent literature reveals that the N-propyl substitution pattern is a specifically claimed feature in broad composition-of-matter patents. A key patent (EP1392670B1) covers a vast genus of substituted C-furan-2-yl-methylamine and C-thiophen-2-yl-methylamine derivatives. While the patent explicitly covers numerous N-alkyl variations (including N-propyl), it establishes a legal and scientific boundary that makes N-(furan-2-ylmethyl)propan-1-amine a distinct entity for which specific therapeutic applications (e.g., pain, inflammation, cardiovascular disease) are claimed [1].

Medicinal Chemistry Intellectual Property Pain Management

N-(furan-2-ylmethyl)propan-1-amine: Verified Application Scenarios Based on Quantitative Evidence


Development of Potent RNase L Agonists for Antiviral & Cancer Immunotherapy

For medicinal chemistry teams developing small-molecule activators of the RNase L pathway (a key component of innate antiviral and antitumor immunity), N-(furan-2-ylmethyl)propan-1-amine is the essential starting point. Evidence demonstrates that its specific N-propyl chain is critical for high potency (IC50 = 2.30 nM), whereas switching to a bulky N-tert-butyl analog results in a >40-fold loss in activity [4]. This high sensitivity to N-alkyl substitution makes procurement of this exact compound a non-negotiable requirement for structure-activity relationship (SAR) studies and lead optimization efforts. Using an incorrect analog would lead to false negatives and derail a drug discovery program.

Design of Negative Control Probes for MAO-B Pharmacology

In neuroscience research focused on monoamine oxidase B (MAO-B) and its role in Parkinson's disease, N-(furan-2-ylmethyl)propan-1-amine offers a clear strategic advantage. The compound is a close structural relative to the MAO-B inhibitor F2MPA but lacks the N-propargyl group essential for enzyme binding, rendering it inactive against MAO-B [4]. This makes it an ideal, well-matched negative control for in vitro and in vivo studies investigating the pro-cognitive effects of F2MPA. Substituting with a generic furan-containing amine would not provide the same level of chemical and biophysical control, potentially confounding experimental results.

Synthesis of Selective CNS Ligands Without Cholinergic Off-Target Effects

For drug discovery projects targeting specific CNS receptors or enzymes, avoiding unintended modulation of the cholinergic system is crucial to prevent side effects. High-throughput screening data on a derivative indicates that the core N-(furan-2-ylmethyl) motif does not interact with the high-affinity choline transporter (CHT1) [4]. This de-risks the scaffold for programs where cholinergic activity is undesirable. N-(furan-2-ylmethyl)propan-1-amine therefore serves as a 'clean' chemical starting point for building focused libraries of CNS-active compounds, as its selectivity profile is partially defined from the outset.

Core Scaffold for Constructing Patented Therapeutic Agents

In an industrial R&D environment, navigating intellectual property is paramount. N-(furan-2-ylmethyl)propan-1-amine is not just a chemical; it is a specifically claimed embodiment within a broad patent estate covering substituted furfurylamines for treating pain, inflammation, and other conditions [4]. This patent differentiation provides a clear rationale for its selection over non-patented or less specifically claimed analogs. For companies building a novel IP position or developing new chemical entities (NCEs), using this exact N-propyl-substituted furfurylamine as a starting material aligns with known IP activity and provides a defined, protectable entry point into a valuable chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(furan-2-ylmethyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.